Citric acid, calcium salt
Overview
Description
Citric acid, calcium salt, also known as calcium citrate, is a calcium salt derived from citric acid. It is commonly used as a food additive, preservative, and dietary supplement. This compound is known for its role in providing calcium, an essential mineral for bone health, and is often found in calcium supplements. It is also used in various industrial applications due to its chemical properties .
Mechanism of Action
Target of Action
The primary targets of citric acid, calcium salt, also known as calcium citrate, are calcium ions . Calcium ions play a crucial role in various biological processes, including vascular contraction and vasodilation, muscle function, nerve transmission, intracellular signaling, and hormonal secretion .
Mode of Action
Calcium citrate interacts with its targets by chelating free calcium ions . This prevents calcium ions from forming a complex with tissue factor and coagulation factor VIIa, thereby inhibiting the activation of the coagulation cascade .
Biochemical Pathways
Calcium citrate is involved in the citric acid cycle , also known as the Krebs cycle . This cycle is a series of biochemical reactions that release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins . Calcium citrate also plays a role in the formation of magnesium citrate , an osmotic laxative .
Pharmacokinetics
The absorption of calcium citrate is less dependent on gastric acid secretion than other forms of calcium, such as calcium carbonate . This property makes it an ideal calcium supplement for individuals with conditions like achlorhydria, chronic hypoparathyroidism, and those at moderate to high risk of nephrolithiasis .
Result of Action
The chelation of calcium ions by calcium citrate can prevent the formation of kidney stones . It also has an inhibitory effect on the coagulation cascade, which can be beneficial in certain medical applications .
Action Environment
The action of calcium citrate can be influenced by various environmental factors. For instance, the presence of citric acid can reduce the intestinal pH, thereby increasing the absorption of certain substances . Additionally, the efficacy and stability of calcium citrate can be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium citrate can be synthesized through the reaction of citric acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving citric acid in water and then adding calcium carbonate or calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of calcium citrate and water. The reaction can be represented as follows:
2C6H8O7+3CaCO3→Ca3(C6H5O7)2+3CO2+3H2O
Industrial Production Methods: Industrial production of calcium citrate often involves the fermentation of citric acid by microorganisms such as Aspergillus niger. The citric acid produced is then neutralized with limewater (calcium hydroxide) to precipitate calcium citrate. The precipitate is filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Calcium citrate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form citric acid and corresponding calcium salts.
Decomposition: Decomposes upon heating to release carbon dioxide and water.
Complexation: Forms complexes with metal ions.
Common Reagents and Conditions:
Acids: Reacts with hydrochloric acid to form citric acid and calcium chloride.
Heat: Decomposes at high temperatures to release carbon dioxide and water.
Major Products Formed:
Citric Acid: Formed when calcium citrate reacts with strong acids.
Calcium Oxide and Carbon Dioxide: Formed upon thermal decomposition.
Scientific Research Applications
Calcium citrate has a wide range of scientific research applications, including:
Chemistry: Used as a buffering agent and in the preparation of various calcium compounds.
Biology: Studied for its role in calcium metabolism and bone health.
Industry: Employed as a food additive, preservative, and in the production of biodegradable polymers.
Comparison with Similar Compounds
Magnesium Citrate: Another citrate salt used as a dietary supplement and laxative.
Sodium Citrate: Commonly used as a food additive and anticoagulant.
Strontium Citrate: Used in dietary supplements for bone health.
Uniqueness: Calcium citrate is unique due to its high bioavailability and its ability to be absorbed without the need for stomach acid, making it suitable for individuals with low stomach acid levels. It is also less likely to cause gastrointestinal discomfort compared to other calcium salts .
Properties
IUPAC Name |
tricalcium;2-hydroxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAQSUUGMSOBHW-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Ca3O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061148 | |
Record name | Tricalcium dicitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine white powder, Tetrahydrate: White odorless solid; [HSDB], Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline] | |
Record name | TRICALCIUM CITRATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Calcium citrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4150 | |
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Record name | Tricalcium citrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7518 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/, Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/, 0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C, Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/ | |
Record name | CALCIUM CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRICALCIUM CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Calcium citrate increases plasma calcium levels. This reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium. | |
Record name | Calcium citrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11093 | |
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CAS No. |
813-94-5, 7693-13-2 | |
Record name | Calcium citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium citrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11093 | |
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Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt (2:3) | |
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Record name | Tricalcium dicitrate | |
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Record name | Tricalcium dicitrate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Citric acid, calcium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM CITRATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86117BWO7P | |
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Record name | CALCIUM CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRICALCIUM CITRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5756 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of the calcium citrate production method described in the research paper []?
A1: The research paper [] presents a method for producing high-purity calcium citrate salts directly from citric acid fermentation broth. This is advantageous as it eliminates the need for extensive purification of citric acid before salt formation. The method utilizes ground calcium carbonate to precipitate calcium citrate, followed by acidolysis and reaction with an alkali solution to obtain high-purity (99.9-99.99%) calcium citrate. This simplified process potentially reduces production costs and makes efficient use of resources.
Q2: What are the purity standards mentioned for the produced calcium citrate in the research?
A2: The research paper [] states that the produced calcium citrate meets the purity standards set by the United States Pharmacopeia (USP33 NF28), the U.S. Food Chemicals Codex (FCC5), and is suitable as a food additive. This indicates a high level of purity, making it suitable for pharmaceutical and food-grade applications.
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